Cefalonium Impurity C Cefalonium Impurity C Deacetylcephalothin Lactone is an impurity in the synthesis of Cefalonium, a first-generation cephalosporin antibiotic used as a long-acting intramammary cerate for infusion of dairy cows.
Brand Name: Vulcanchem
CAS No.: 10590-10-0
VCID: VC0193785
InChI: InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1
SMILES: C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2
Molecular Formula: C14H12N2O4S2
Molecular Weight: 336.39

Cefalonium Impurity C

CAS No.: 10590-10-0

Cat. No.: VC0193785

Molecular Formula: C14H12N2O4S2

Molecular Weight: 336.39

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefalonium Impurity C - 10590-10-0

Specification

CAS No. 10590-10-0
Molecular Formula C14H12N2O4S2
Molecular Weight 336.39
IUPAC Name N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1
SMILES C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2

Introduction

Chemical Identity and Structure

Cefalonium Impurity C, also known as Cephalonium lactone, is a well-characterized pharmaceutical impurity with specific chemical identifiers. This compound represents a significant related substance in cephalosporin antibiotic production and quality control processes.

Nomenclature and Identification

Cefalonium Impurity C is registered with CAS number 10590-10-0 and is known by several synonyms in pharmaceutical research and regulatory contexts . The compound is formally identified as N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d] thiazin-6-yl)-2-(thiophen-2-yl)acetamide according to IUPAC nomenclature . Alternative names include Cefalotin Lactone, Cephalothin Lactone, Cefalotin Impurity D, Cefoxitin EP Impurity C, Cefalotin EP Impurity D, Deacetylcephalothin Lactone, and Cefalotin Sodium Impurity D .

Structural and Molecular Properties

The molecular composition and structural characteristics of Cefalonium Impurity C are well-established through various analytical determinations:

Table 1: Chemical Identity of Cefalonium Impurity C

ParameterInformation
CAS Number10590-10-0
Molecular FormulaC14H12N2O4S2
Molecular Weight336.39 g/mol
IUPAC NameN-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d] thiazin-6-yl)-2-(thiophen-2-yl)acetamide

The structural configuration of this compound incorporates a beta-lactam ring characteristic of cephalosporins, along with specific functional groups that differentiate it from the parent compound cefalonium . The molecular arrangement contributes to its physicochemical properties and its behavior during pharmaceutical manufacturing processes.

Physical and Chemical Properties

Understanding the physicochemical properties of Cefalonium Impurity C is essential for analytical method development, quality control procedures, and stability studies in pharmaceutical research and production.

Physical Characteristics

Cefalonium Impurity C presents as a solid substance with distinctive physical attributes:

Table 2: Physical Properties of Cefalonium Impurity C

PropertyValue
Physical StateSolid
ColorOff-White to Pale Beige
Melting Point>190°C (decomposition)
Boiling Point809.1±65.0°C (Predicted)
Density1.62±0.1 g/cm³ (Predicted)
StabilityHygroscopic
SolubilitySlightly soluble in DMSO
pKa13.11±0.20 (Predicted)

These physical parameters are crucial for establishing appropriate storage conditions, handling procedures, and analytical methodologies for this impurity compound .

Formation and Synthesis

The presence of Cefalonium Impurity C in pharmaceutical products is directly related to the synthesis pathways of cephalosporin antibiotics, particularly cefalonium. Understanding its formation mechanisms is essential for controlling its levels in final products.

Formation Mechanisms

Cefalonium Impurity C typically forms during the synthesis of cefalonium, a process that involves the condensation of 7-aminocephalosporanic acid with various side chains. The formation of this impurity is influenced by several reaction parameters:

  • Temperature variations during synthesis

  • Choice of solvents and their purity

  • Reaction duration and conditions

  • Presence of catalysts or other reactants

  • Purification efficiency in downstream processing

The lactone structure of the impurity suggests a cyclization reaction that occurs as a side reaction during the main synthetic pathway of cefalonium.

Analytical Characterization Techniques

Accurate identification and quantification of Cefalonium Impurity C requires sophisticated analytical methodologies. These techniques are essential for quality control and regulatory compliance in pharmaceutical manufacturing.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are primary techniques used for structural identification and characterization of Cefalonium Impurity C. These methods provide detailed information about:

  • Atomic connectivity and stereochemistry through 1H and 13C NMR

  • Molecular mass confirmation through high-resolution mass spectrometry

  • Fragmentation patterns that support structural assignments

  • Functional group identification through infrared spectroscopy

Regulatory Significance and Quality Control

Cefalonium Impurity C has important implications for pharmaceutical quality control and regulatory compliance in the production of veterinary antibiotics.

Role in Pharmaceutical Quality Assessment

Cefalonium Impurity C serves as a marker for assessing the purity of cefalonium formulations. As a structurally related compound to the active pharmaceutical ingredient, its presence above certain thresholds may impact:

  • Efficacy of the parent drug

  • Safety profile of the pharmaceutical product

  • Stability and shelf-life of formulations

  • Batch-to-batch consistency in manufacturing

Monitoring and controlling this impurity is therefore essential for ensuring the quality and reliability of cefalonium products .

Reference Standards and Specifications

SupplierProduct NumberProduct NamePurityPackaging
TRCD198215Deacetylcephalothin Lactone-10mg, 100mg
American Custom Chemicals CorporationCHM0068376Cephalonium Lactone95.00%5mg
VulcanchemVC0193785Cefalonium Impurity C> 95%-

Relationship to Cefalonium

Understanding the relationship between Cefalonium Impurity C and its parent compound provides context for its significance in pharmaceutical research and quality control.

Parent Compound Profile

Cefalonium (CAS: 5575-21-3) is a first-generation cephalosporin antibiotic used primarily in veterinary medicine, particularly for the treatment of bovine mastitis . Its molecular formula is C20H18N4O5S2 with a molecular weight of 458.51 g/mol . As a broad-spectrum antibiotic, cefalonium is administered as a long-acting intramammary preparation for dairy cows .

Structural Relationship

Cefalonium Impurity C represents a significant structural variant of the parent compound. The chemical relationship involves:

  • Retention of the core beta-lactam structure characteristic of cephalosporins

  • Modification of specific side chains or functional groups

  • Formation of a lactone structure through cyclization reactions

  • Absence of certain substituents present in the parent molecule

These structural differences account for the altered physicochemical properties and potential biological activity of the impurity compared to cefalonium itself .

Research Applications and Findings

Research on Cefalonium Impurity C extends beyond quality control to include process optimization and pharmaceutical development applications.

Process Optimization Studies

Studies focusing on Cefalonium Impurity C formation have contributed to improved manufacturing processes for cephalosporin antibiotics. Research findings indicate that:

  • Systematic modification of synthetic routes can minimize impurity formation

  • Alternative catalysts may reduce side reactions leading to the impurity

  • Optimized purification techniques can effectively remove the impurity from the final product

  • Process analytical technology can enable real-time monitoring of impurity formation

These research outcomes have significant implications for cost-effective and high-quality pharmaceutical production .

Pharmaceutical Development Applications

The characterization of Cefalonium Impurity C has broader applications in pharmaceutical development:

  • Serves as a model compound for understanding degradation pathways of cephalosporins

  • Provides insights into structure-activity relationships in this antibiotic class

  • Enables the development of more selective analytical methods for related compounds

  • Contributes to the establishment of appropriate specification limits for similar impurities

These applications demonstrate the value of impurity research beyond regulatory compliance, extending to improved pharmaceutical design and development .

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